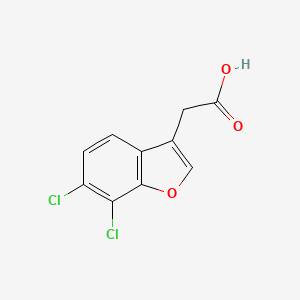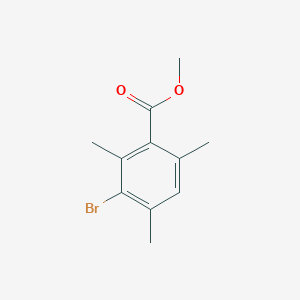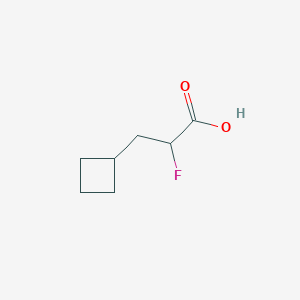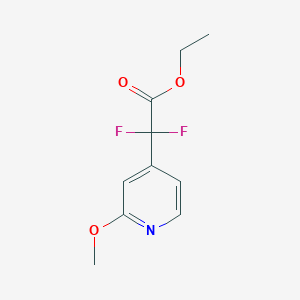![molecular formula C5H8F2O B1432627 [1-(Difluoromethyl)cyclopropyl]methanol CAS No. 1314402-08-8](/img/structure/B1432627.png)
[1-(Difluoromethyl)cyclopropyl]methanol
Übersicht
Beschreibung
“[1-(Difluoromethyl)cyclopropyl]methanol” is a compound with the molecular formula C5H8F2O and a molecular weight of 122.11 .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Molecular Structure Analysis
The InChI code for [1-(Difluoromethyl)cyclopropyl]methanol is 1S/C5H8F2O/c6-4(7)5(3-8)1-2-5/h4,8H,1-3H2 . The InChI key is PPYIICYIHBXOEB-UHFFFAOYSA-N .Chemical Reactions Analysis
The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .Physical And Chemical Properties Analysis
The predicted boiling point of [1-(Difluoromethyl)cyclopropyl]methanol is 126.1±15.0 °C . The predicted density is 1.218±0.06 g/cm3 . The pKa is predicted to be 15.10±0.10 .Wissenschaftliche Forschungsanwendungen
Methanol in Energy Recovery and Environmental Applications
Methanol and its derivatives play a crucial role in energy recovery systems and environmental applications. Methanotrophs, bacteria that use methane as their sole carbon source, demonstrate the versatility of methanol in biotechnological applications, including the production of single-cell protein, biopolymers, and components for nanotechnology applications. Methanol's role in generating valuable products like lipids for biodiesel and health supplements, as well as its use in bioremediation and chemical transformations, showcases its broad utility in sustainable technologies and environmental preservation (Strong, Xie, & Clarke, 2015).
Methanol as a Fuel
The utilization of methanol as a fuel, either directly or as a blend with gasoline, highlights its importance in the pursuit of cleaner energy sources. Methanol's clean-burning properties make it a suitable alternative to traditional fuels, reducing emissions and improving air quality. Its application in direct methanol fuel cells (DMFCs) and the development of catalysts for methanol oxidation further underline its potential in renewable energy technologies (Cybulski, 1994).
Methanol in Chemical Synthesis
Methanol serves as a key intermediate in various chemical synthesis processes, including the production of hydrogen via methanol steam reforming and the direct oxidation of methane to methanol. Research into catalyst development and reaction mechanisms for these processes is vital for advancing sustainable chemical production methods. The exploration of novel catalysts, such as those based on metal-organic frameworks (MOFs), for methanol synthesis from CO2, represents a significant step towards green chemistry and carbon recycling (García et al., 2021).
Methanol in Analytical and Diagnostic Applications
The detection of methanol as a marker for the degradation of insulating paper in transformer insulating oil exemplifies its application in analytical and diagnostic fields. Methanol's role as a chemical marker for assessing solid insulation condition in power transformers emphasizes its utility in monitoring and maintaining critical infrastructure (Jalbert et al., 2019).
Safety And Hazards
Zukünftige Richtungen
The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins represents an exciting departure in this sub-field .
Eigenschaften
IUPAC Name |
[1-(difluoromethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-4(7)5(3-8)1-2-5/h4,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYIICYIHBXOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Difluoromethyl)cyclopropyl]methanol | |
CAS RN |
1314402-08-8 | |
| Record name | [1-(difluoromethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)



![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)
![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)
![1-[(2-Chloro-4-methylphenyl)methyl]piperazine](/img/structure/B1432558.png)

![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)



